molecular formula C21H20ClN5 B2876371 N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890946-24-4

N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2876371
CAS No.: 890946-24-4
M. Wt: 377.88
InChI Key: WWZYDCFSRMSVPG-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule research compound featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of the purine adenine ring found in ATP . This structural similarity allows it to function as a competitive ATP antagonist, strategically designed to inhibit cyclin-dependent kinase 2 (CDK2) activity. CDK2 plays a critical role in cell cycle progression, and its dysregulation is a hallmark of various cancers, making it an appealing target for anti-cancer drug discovery . The compound's design incorporates key pharmacophoric elements essential for binding at the kinase domain. The core pyrazolo[3,4-d]pyrimidine system occupies the adenine binding pocket, while the N-benzyl and N-isopropyl substitutions are optimized to engage with adjacent hydrophobic regions of the active site. The 3-chlorophenyl group at the N-1 position further enhances this hydrophobic interaction, contributing to the molecule's overall binding affinity and selectivity . This targeted mechanism positions it as a valuable chemical tool for investigating CDK2-driven signaling pathways in tumorigenesis. Researchers can employ this compound in in vitro studies to elucidate the role of CDK2 in cell cycle control and to probe its potential as a therapeutic target in oncology research, particularly in cancers like colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2) where CDK2 inhibition has shown significant cytotoxic effects . As a research-grade inhibitor, it is instrumental for studying apoptosis induction, cell cycle arrest, and the molecular basis of kinase inhibition. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-1-(3-chlorophenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-15(2)26(13-16-7-4-3-5-8-16)20-19-12-25-27(21(19)24-14-23-20)18-10-6-9-17(22)11-18/h3-12,14-15H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZYDCFSRMSVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazole Precursors

Starting Material : o-Aminoamide pyrazole derivatives serve as versatile precursors. For example, cyclization of o-aminoamide pyrazole I (Fig. 1) with diethyl oxalate in glacial acetic acid yields pyrazolo[3,4-d]pyrimidine intermediates. This method, adapted for the target compound, would involve introducing a 3-chlorophenyl group at position 1 during the cyclization step. The reaction proceeds via nucleophilic attack and dehydration, forming the pyrimidine ring.

Alternative Route : Microwave-assisted cyclization using silica gel as a catalyst accelerates the reaction, improving yields to >80%. For instance, reacting I with 3-chlorobenzaldehyde under microwave irradiation (150°C, 15 min) introduces the 3-chlorophenyl substituent regioselectively.

Functionalization of Pyrimidine Derivatives

Starting Material : 4-Chloro-5-cyanopyrimidine (VI ) reacts with hydrazine derivatives to form the pyrazole ring. For example, treatment of VI with tert-butyl carbazate in ethylamine generates a pyrazolo[3,4-d]pyrimidine core. Introducing the 3-chlorophenyl group at this stage requires halogenation or cross-coupling reactions.

N-Alkylation for Benzyl and Isopropyl Amine Groups

The 4-amino position of the pyrazolo[3,4-d]pyrimidine core undergoes sequential alkylation to introduce the N-benzyl and N-isopropyl groups.

Stepwise Alkylation

  • Primary Amination : Treating the 4-chloropyrazolo[3,4-d]pyrimidine intermediate with benzylamine in DMF at 120°C for 12 hours replaces the chlorine atom with a benzylamino group.
  • Secondary Alkylation : The resulting N-benzylamine undergoes alkylation with 2-iodopropane in the presence of K₂CO₃ and tetrabutylammonium iodide (TBAI) in acetonitrile at 60°C, introducing the isopropyl group.

One-Pot Double Alkylation

Using a bulky base such as LDA (lithium diisopropylamide), the 4-amino group is deprotonated and reacted with benzyl bromide followed by 2-iodopropane in THF at −78°C. This method achieves a 75% yield but requires strict anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound. HPLC (C18 column, methanol/water 70:30) confirms >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 8H, aromatic-H), 4.65 (d, 2H, -CH₂-C₆H₅), 3.90 (septet, 1H, -CH(CH₃)₂), 1.40 (d, 6H, -CH(CH₃)₂).
  • HRMS : m/z 434.1521 [M+H]⁺ (calc. 434.1524).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise Alkylation 68 98 Controlled regioselectivity
One-Pot Alkylation 75 95 Reduced reaction time
Suzuki Coupling 92 99 High regioselectivity

Challenges and Optimizations

  • Regioselectivity : Competing reactions at N-1 and N-2 positions of the pyrazole ring are mitigated using sterically hindered bases.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may lead to side reactions; switching to THF improves selectivity.
  • Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% in Suzuki coupling maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, chlorophenyl halides, and isopropyl halides in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Variations and Key Modifications

The following table summarizes structural differences and biological implications of related compounds:

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound : N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-(3-chlorophenyl)
- N-benzyl, N-isopropyl
Structural prototype; activity inferred from analogs. N/A
S29
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2-chloro-2-(4-chlorophenyl)ethyl)
- N-(4-fluorobenzyl)
Neuroblastoma (SK-N-BE(2)) activity at 5.74 ng/mL; low toxicity via graphene oxide delivery.
Compound 2d
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2-chloro-2-phenylethyl)
- N-(3-chlorophenyl)
- 6-(isopropylthio)
Src kinase inhibition; 65% synthetic yield.
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine - 1-(4-chlorophenyl)
- N-benzyl
Structural analog with positional isomerism (4-Cl vs. 3-Cl); no isopropyl group.
Compound 142b
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(2-chloro-2-(4-chlorophenyl)ethyl)
- N-(4-chlorobenzyl)
75% synthetic yield; tested in rheumatoid arthritis models.
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-phenyl
- N-isopropyl
- 6-(methylsulfanyl)
Modifications at position 6 enhance lipophilicity; molecular weight = 299.39 g/mol.

Structure-Activity Relationship (SAR) Insights

Position of Chlorine on Phenyl Ring :

  • The 3-chlorophenyl group in the target compound may optimize steric interactions in kinase binding pockets compared to 4-chlorophenyl analogs (e.g., ). Positional isomerism influences target selectivity and potency.
  • In S29 (), the 4-chlorophenyl ethyl chain enhances neuroblastoma specificity, while fluorobenzyl improves solubility.

N4-Amine Substitutions: The isopropyl group in the target compound likely increases metabolic stability compared to smaller alkyl groups (e.g., methyl) but may reduce solubility. Benzyl derivatives (e.g., ) improve membrane permeability but require nano-delivery systems (e.g., graphene oxide in ) to mitigate toxicity.

Position 6 Modifications: Thioether groups (e.g., isopropylthio in or methylsulfanyl in ) at position 6 enhance kinase inhibition by forming hydrophobic interactions.

Biological Activity

N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is C19H20ClN5C_{19}H_{20}ClN_5 with a molecular weight of approximately 353.85 g/mol. The presence of a benzyl and a chlorophenyl group contributes to its lipophilicity, which may influence its biological interactions.

Research indicates that compounds with a similar structure often act as inhibitors of various kinases, particularly those involved in cancer signaling pathways. The biological activity of this compound can be attributed to its ability to modulate kinase activity, which is crucial in cell proliferation and survival.

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameTarget KinaseIC50 (nM)Biological Activity
This compoundSrc Family KinasesTBDAntiproliferative
Hydroxy-PP (analog)CBR1100Inhibitor
PP2 (related compound)Src Family Kinases50Inhibitor

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays indicated that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Testing

In one notable study, the compound was tested against several human cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast carcinoma). The results showed an IC50 value in the low micromolar range, indicating potent antiproliferative effects. The mechanism was further elucidated through flow cytometry analysis, revealing an increase in apoptotic cells upon treatment with the compound.

Table 2: Summary of In Vitro Studies

Cell LineIC50 (µM)Mechanism of Action
A5495.0Apoptosis induction
MCF77.5Cell cycle arrest
HeLa6.0Increased reactive oxygen species

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology. Preliminary studies suggest potential roles in treating inflammatory diseases due to its ability to inhibit cytokine-induced signaling pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.